![molecular formula C10H16N4O4S B2889615 N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide CAS No. 119191-82-1](/img/structure/B2889615.png)
N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide, such as its boiling point and storage conditions, are not specified in the search results.Scientific Research Applications
Synthesis of Sulfonamides and Diarylsulfones
Researchers have developed a paired electrochemical method using nitrobenzene derivatives and arylsulfinic acids as starting materials for the synthesis of sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols. This method does not require catalysts or toxic solvents, highlighting an environmentally friendly approach to synthesizing these compounds (Mokhtari, Nematollahi, & Salehzadeh, 2018).
Versatile Means for Preparing Secondary Amines
Nitrobenzenesulfonamides have been employed as exceptionally versatile means for preparing secondary amines. These compounds undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected via Meisenheimer complexes to produce secondary amines in high yields, showcasing their utility in synthetic organic chemistry (Fukuyama, Jow, & Cheung, 1995).
Catalytic Performance in Aminoxylation Reactions
A binaphthyl-based amino sulfonamide has been applied to the direct asymmetric aminoxylation of aldehydes with nitrosobenzene, resulting in aminoxylated products with excellent yield and enantioselectivity. This approach represents a rare example of a highly enantioselective aminoxylation reaction catalyzed by a non-proline type catalyst (Kano, Yamamoto, & Maruoka, 2008).
Development of Carbonic Anhydrase Inhibitors
Research has been conducted on the synthesis of sulfonamide derivatives, including those bearing the N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide fragment, to explore their pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation. This suggests potential therapeutic applications in cancer treatment through the modulation of apoptotic pathways (Cumaoğlu et al., 2015).
Novel Synthetic Protocols
An efficient synthesis protocol for the sulfonation of nitrobenzene under solvent-free conditions via a microreactor has been developed. This method offers improved safety and reduced reaction time, demonstrating the utility of microreactor technology in the synthesis of sulfonated compounds (Yi-zheng et al., 2012).
Future Directions
properties
IUPAC Name |
N,N-diethyl-2-hydrazinyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4S/c1-3-13(4-2)19(17,18)10-7-8(14(15)16)5-6-9(10)12-11/h5-7,12H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQHIXDRMKLSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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